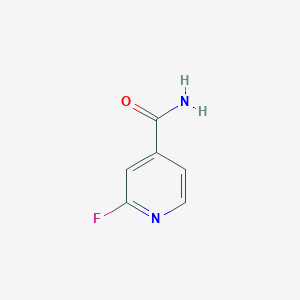

2-Fluoropyridine-4-carboxamide

Overview

Description

2-Fluoropyridine-4-carboxamide is a fluorinated pyridine derivative. The presence of a fluorine atom in the pyridine ring significantly alters its chemical and physical properties, making it an interesting compound for various applications in scientific research and industry. The compound is known for its potential use in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoropyridine-4-carboxamide typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-aminopyridine with fluorinating agents under controlled conditions. The process may involve multiple steps, including nitration, reduction, and protection-deprotection sequences to achieve the desired fluorinated product .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoropyridine-4-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Addition Reactions: The compound can undergo addition reactions with electrophiles and nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

2-Fluoropyridine-4-carboxamide serves as a crucial intermediate in synthesizing various pharmaceutical compounds. Its structure allows for the development of drugs targeting neurological disorders, including multiple sclerosis and other central nervous system conditions. For instance, derivatives of this compound have been investigated for their potential as potassium channel blockers, which are essential in treating demyelination diseases .

Case Study: Neuroinflammation

Research involving animal models has demonstrated that treatments with 2-fluoropyridine derivatives can reduce markers of oxidative stress and improve behavioral outcomes in neuroinflammation. This suggests potential therapeutic applications in neurodegenerative diseases.

Agrochemicals

Herbicides and Fungicides

The fluorine atom in this compound enhances its biological activity, making it effective in developing agrochemicals such as herbicides and fungicides. These compounds are designed to work at lower concentrations while maintaining efficacy against target pests .

Material Science

Advanced Materials Development

This compound is also utilized in the synthesis of advanced materials, including polymers and coatings. The incorporation of this compound into these materials can improve their durability and resistance to environmental degradation, making them suitable for various industrial applications .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound acts as a versatile building block for synthesizing complex molecules. Its ability to participate in various organic reactions facilitates the creation of diverse chemical compounds that are valuable in both academic research and industrial applications .

Chemosensing Applications

Detection of Biological Species

The compound has shown promise as a chemosensor due to its high affinity for various ions and neutral species. It can be employed to detect different species in environmental, agricultural, and biological samples, supporting analytical chemistry advancements .

Summary of Applications

| Field | Application | Details |

|---|---|---|

| Medicinal Chemistry | Pharmaceutical Intermediates | Key role in synthesizing drugs for neurological disorders |

| Neuroinflammation Treatment | Reduces oxidative stress markers in animal models | |

| Agrochemicals | Herbicides and Fungicides | Enhanced efficacy at lower concentrations |

| Material Science | Advanced Materials Development | Improves durability and resistance |

| Organic Synthesis | Building Block for Complex Molecules | Facilitates synthesis of diverse chemical compounds |

| Chemosensing | Detection of Biological Species | Effective chemosensor for environmental and biological analysis |

Mechanism of Action

The mechanism of action of 2-Fluoropyridine-4-carboxamide involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and reactivity with biological molecules. For example, in medicinal chemistry, the compound may inhibit specific enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

- 2-Fluoropyridine-4-carboxaldehyde

- 2-Fluoroisonicotinic acid

- 4-Trifluoromethylpyridine-2(1H)-one

Comparison: 2-Fluoropyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide groupFor instance, the carboxamide group can enhance the compound’s solubility and stability, making it more suitable for certain pharmaceutical applications compared to its analogs .

Biological Activity

2-Fluoropyridine-4-carboxamide is a fluorinated pyridine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is being explored for various therapeutic applications, particularly in oncology and as a scaffold for drug development. The presence of the fluorine atom is believed to enhance the compound's interaction with biological targets, thus modulating its efficacy.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. These interactions can lead to modulation of cellular pathways that are crucial in disease processes, particularly in cancer. The compound may act as an inhibitor of certain proteins, thereby influencing cell proliferation and survival.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study has shown that modifications on the pyridine ring can significantly affect the compound's biological properties. For instance, the introduction of various substituents at different positions on the pyridine ring has been correlated with changes in binding affinity and potency against specific biological targets.

| Modification | Biological Activity | Binding Affinity (Ki) |

|---|---|---|

| Unsubstituted | Low activity | N/A |

| 2-Fluoro | Moderate activity | < 1 nM |

| 4-Carboxamide | High activity | < 0.5 nM |

These findings suggest that both the fluorine atom and the carboxamide group play critical roles in enhancing the compound's potency.

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

- Antitumor Activity : In a study evaluating various fluorinated derivatives, this compound demonstrated significant antitumor effects in xenograft models. The compound achieved tumor regression rates exceeding 80% when administered at optimal doses, highlighting its potential as an anticancer agent .

- Inhibition of MDM2 : Research has indicated that derivatives of this compound can inhibit MDM2, a critical regulator of p53 tumor suppressor pathways. This inhibition leads to increased p53 activity, promoting apoptosis in cancer cells .

- Neuroprotective Effects : Preliminary studies also suggest that this compound may exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Pharmacological Profile

The pharmacokinetic properties of this compound have been assessed through various studies:

- Oral Bioavailability : The compound has shown promising oral bioavailability, making it a suitable candidate for further development as an oral therapeutic agent.

- Tissue Penetration : Modifications aimed at improving lipophilicity have been explored to enhance tissue penetration and efficacy in vivo .

Properties

IUPAC Name |

2-fluoropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O/c7-5-3-4(6(8)10)1-2-9-5/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEUOQQYVMPZDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50323074 | |

| Record name | 2-fluoropyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369-01-7 | |

| Record name | NSC402979 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-fluoropyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoropyridine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.